molecular formula C14H23ClN4O2 B5495808 1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-[(dimethylamino)methyl]-3-piperidinol

1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-[(dimethylamino)methyl]-3-piperidinol

Cat. No.: B5495808
M. Wt: 314.81 g/mol
InChI Key: ZDKBNUHVUSAQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects . The compound also contains a piperidinol group, which is a type of organic compound that contains a six-membered ring with one nitrogen atom and one hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring and the piperidinol group would likely contribute significantly to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the piperidinol group. For example, pyrazoles are generally soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-1-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O2/c1-17(2)10-14(21)5-3-6-18(11-14)13(20)4-7-19-9-12(15)8-16-19/h8-9,21H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKBNUHVUSAQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(C1)C(=O)CCN2C=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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